Theophylline, 8-(o-chloroanilino)- is a derivative of theophylline, a well-known methylxanthine compound primarily used as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This specific derivative features an o-chloroanilino group attached at the 8-position of the theophylline molecule, which may enhance its therapeutic efficacy and biological activity compared to the parent compound. The molecular formula for this compound is with a molecular weight of approximately 300.73 g/mol .
Theophylline, 8-(o-chloroanilino)- falls under the category of small molecules and is classified as a xanthine derivative. Its structural modifications are designed to improve pharmacological properties, including bronchodilation and potential antibacterial activity . This compound is synthesized from theophylline through various chemical reactions involving chloroaniline derivatives.
The synthesis of Theophylline, 8-(o-chloroanilino)- typically involves several key steps:
The structure of Theophylline, 8-(o-chloroanilino)- can be represented using its molecular formula . The compound features:
The SMILES representation of this compound is: CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3=CC=CC=C3Cl
.
Theophylline, 8-(o-chloroanilino)- can undergo various chemical reactions:
The mechanism of action for Theophylline, 8-(o-chloroanilino)- is similar to that of other methylxanthines:
The physical properties of Theophylline, 8-(o-chloroanilino)- include:
Chemical properties include:
Theophylline, 8-(o-chloroanilino)- has several potential applications:
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: